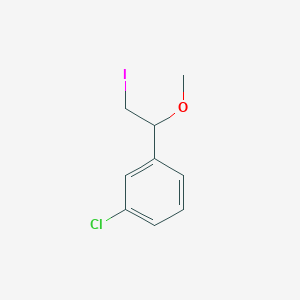
1-Chloro-3-(2-iodo-1-methoxyethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-(2-iodo-1-methoxyethyl)benzene is an organic compound with the molecular formula C9H10ClIO. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the first position and a 2-iodo-1-methoxyethyl group at the third position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloro-3-(2-iodo-1-methoxyethyl)benzene can be synthesized through a multi-step process involving electrophilic aromatic substitution and halogenation reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-3-(2-iodo-1-methoxyethyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles.
Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide can facilitate the substitution of halogens.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine can yield 1-bromo-3-(2-iodo-1-methoxyethyl)benzene, while nucleophilic substitution with sodium hydroxide can produce 1-hydroxy-3-(2-iodo-1-methoxyethyl)benzene .
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-(2-iodo-1-methoxyethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-3-(2-iodo-1-methoxyethyl)benzene involves its interaction with molecular targets through its functional groups. The chlorine and iodine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-3-(2-iodo-1-(2-methoxyethoxy)ethyl)benzene: This compound has a similar structure but with an additional methoxyethoxy group.
1-Chloro-3-iodobenzene: Lacks the methoxyethyl group, making it less complex.
1-Chloro-3-(2-bromo-1-methoxyethyl)benzene: Similar structure but with bromine instead of iodine.
Uniqueness
1-Chloro-3-(2-iodo-1-methoxyethyl)benzene is unique due to the presence of both chlorine and iodine atoms, which can participate in diverse chemical reactions. The methoxyethyl group adds further complexity and potential for various interactions, making it a valuable compound in research and industrial applications .
Eigenschaften
Molekularformel |
C9H10ClIO |
|---|---|
Molekulargewicht |
296.53 g/mol |
IUPAC-Name |
1-chloro-3-(2-iodo-1-methoxyethyl)benzene |
InChI |
InChI=1S/C9H10ClIO/c1-12-9(6-11)7-3-2-4-8(10)5-7/h2-5,9H,6H2,1H3 |
InChI-Schlüssel |
OIFNGUBLFSEDEL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CI)C1=CC(=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


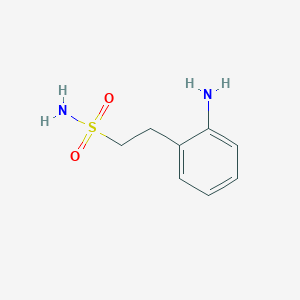

![3-Bromo-5-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15276625.png)
![hexahydro-4'H-spiro[cyclobutane-1,3'-pyrrolo[1,2-a]pyrazine]](/img/structure/B15276632.png)


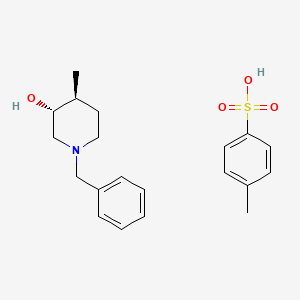
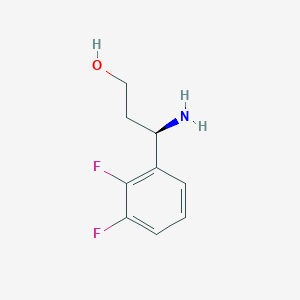

![4-[2-Amino-2-(pyrimidin-2-YL)ethyl]phenol](/img/structure/B15276677.png)
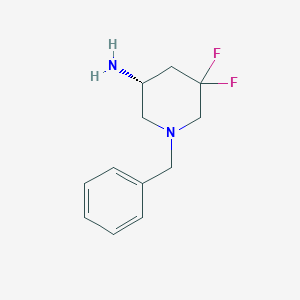
![5-(Tert-Butoxycarbonyl)Octahydrofuro[3,2-C]Pyridine-3A-Carboxylic Acid](/img/structure/B15276683.png)
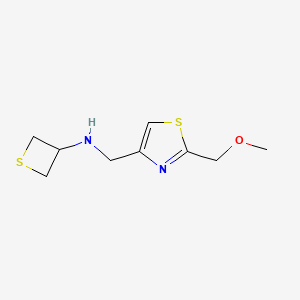
![2-Methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15276703.png)
